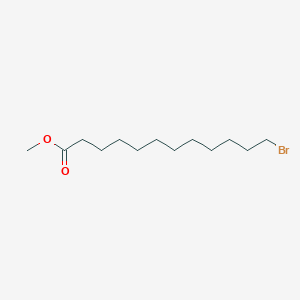
12-溴十二烷酸甲酯
概述
描述
Methyl 12-bromododecanoate is an organic compound with the molecular formula C13H25BrO2. It is a brominated fatty acid ester, commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.
科学研究应用
Methyl 12-bromododecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals
生化分析
Biochemical Properties
Methyl 12-bromododecanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with lipase enzymes, which catalyze the hydrolysis of ester bonds in lipids. Methyl 12-bromododecanoate can act as a substrate for these enzymes, leading to the formation of 12-bromododecanoic acid and methanol. Additionally, this compound may interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
Methyl 12-bromododecanoate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, methyl 12-bromododecanoate may enhance or inhibit the expression of genes involved in lipid metabolism, thereby impacting the overall metabolic flux within the cell . Furthermore, this compound can induce oxidative stress in certain cell types, leading to changes in cellular function and viability .
Molecular Mechanism
The molecular mechanism of action of methyl 12-bromododecanoate involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, methyl 12-bromododecanoate may inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis, by binding to its active site. This inhibition can lead to a decrease in fatty acid production and subsequent alterations in cellular lipid composition . Additionally, methyl 12-bromododecanoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 12-bromododecanoate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but may degrade when exposed to light or extreme temperatures. Over time, the degradation products of methyl 12-bromododecanoate can accumulate and potentially exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification pathways and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 12-bromododecanoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Studies in rodents have shown that high doses of methyl 12-bromododecanoate can lead to significant alterations in lipid metabolism and increased production of reactive oxygen species . These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Methyl 12-bromododecanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the brominated alkyl chain. This oxidation can lead to the formation of various metabolites, including 12-bromododecanoic acid and other oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of methyl 12-bromododecanoate within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, methyl 12-bromododecanoate can bind to intracellular proteins, such as fatty acid-binding proteins, which help in its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its overall biological activity.
Subcellular Localization
Methyl 12-bromododecanoate exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be targeted to various cellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. The subcellular localization of methyl 12-bromododecanoate is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 12-bromododecanoate can be synthesized through the bromination of methyl 12-hydroxydodecanoate. One common method involves the use of carbon tetrabromide and triphenylphosphine in toluene. The reaction is typically carried out at room temperature for several hours, followed by filtration and concentration to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of methyl 12-bromododecanoate may involve large-scale bromination processes using similar reagents and conditions. The scalability of the reaction allows for efficient production of the compound for various applications.
化学反应分析
Types of Reactions: Methyl 12-bromododecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form methyl 12-dodecanoate.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Methyl 12-aminododecanoate or methyl 12-thiododecanoate.
Reduction: Methyl 12-dodecanoate.
Oxidation: Various carboxylic acids and ketones.
作用机制
The mechanism of action of methyl 12-bromododecanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating substitution reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
相似化合物的比较
Methyl 12-hydroxydodecanoate: The precursor in the synthesis of methyl 12-bromododecanoate.
Methyl 12-dodecanoate: The reduced form of methyl 12-bromododecanoate.
Methyl 12-aminododecanoate: A substitution product of methyl 12-bromododecanoate.
Uniqueness: Methyl 12-bromododecanoate is unique due to its bromine atom, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a valuable intermediate in synthetic chemistry and industrial applications .
属性
IUPAC Name |
methyl 12-bromododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXOHINFQALBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274811 | |
| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26825-95-6 | |
| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26825-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 12-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 12-Bromododecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
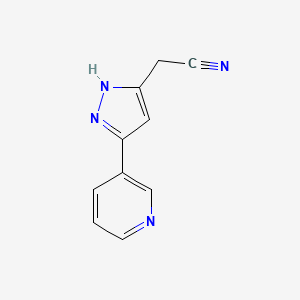
![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)
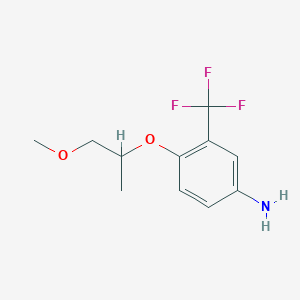
![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1366757.png)
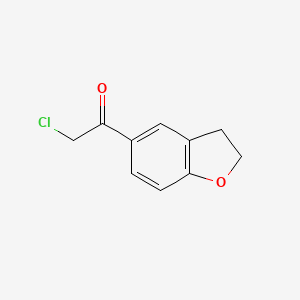
![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)
![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)
![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)
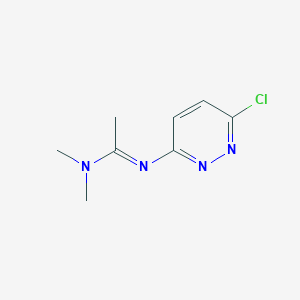
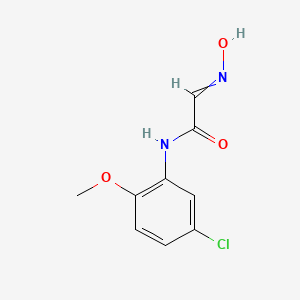
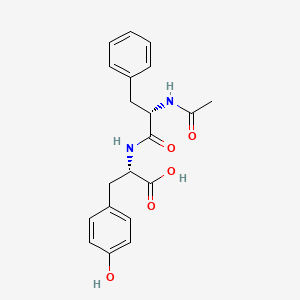
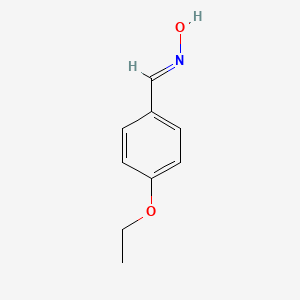
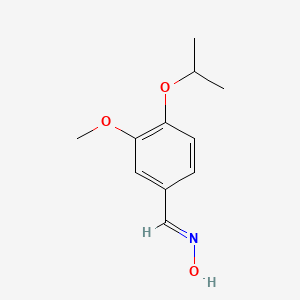
![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)
